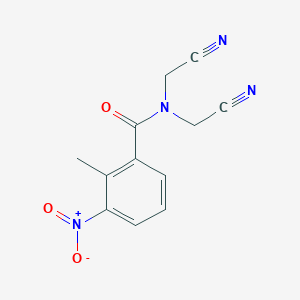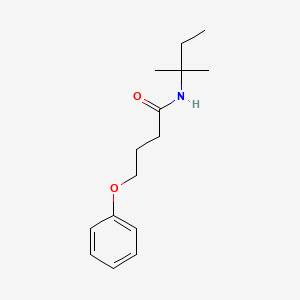![molecular formula C26H25Cl4N3O4 B11025011 4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide](/img/structure/B11025011.png)
4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a base such as pyridine.
Coupling with 4,6-dimethylpyrimidin-2-amine: The resulting acid is then coupled with 4,6-dimethylpyrimidin-2-amine using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the butanoyl moiety.
Substitution: The dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Herbicide: Similar to other dichlorophenoxy compounds, it may act as a herbicide, disrupting plant growth by mimicking natural plant hormones.
Medicine
Drug Development: Its structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: Used as a herbicide to control weed growth.
Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Herbicide Action: It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death.
Biological Targets: It may interact with enzymes or receptors in biological systems, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar structural elements.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Uniqueness
Structural Complexity: The presence of both dichlorophenoxy and pyrimidinyl groups makes it more complex than simpler analogs like 2,4-D.
Its unique structure may offer advantages in specific applications, such as increased selectivity or potency in herbicidal activity.
This compound’s multifaceted nature makes it a subject of interest across various scientific disciplines, from chemistry and biology to industrial applications.
Properties
Molecular Formula |
C26H25Cl4N3O4 |
|---|---|
Molecular Weight |
585.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide |
InChI |
InChI=1S/C26H25Cl4N3O4/c1-16-13-17(2)32-26(31-16)33(24(34)5-3-11-36-22-9-7-18(27)14-20(22)29)25(35)6-4-12-37-23-10-8-19(28)15-21(23)30/h7-10,13-15H,3-6,11-12H2,1-2H3 |
InChI Key |
VXTSUNBIZYFKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11024928.png)
![N-(3,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11024936.png)
![N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)
![7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11024952.png)
![Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024959.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11024974.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11024988.png)

![2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)
